Polyglycerin-3

概要

説明

Sodium ascorbyl phosphate is a water-soluble derivative of vitamin C. It is known for its stability and effectiveness in skincare formulations. Unlike ascorbic acid, which is prone to oxidation, sodium ascorbyl phosphate remains stable and retains its potency over time. This makes it a preferred choice for cosmetic products aimed at delivering the benefits of vitamin C to the skin .

準備方法

The preparation of sodium ascorbyl phosphate involves several steps:

Synthesis of Calcium Ascorbate: Ascorbic acid, anhydrous calcium chloride, and deionized water are added to a reaction kettle. Sodium hydroxide solution is then added, followed by sodium trimetaphosphate to obtain calcium ascorbate.

Formation of Ascorbate Phosphate: The calcium ascorbate is washed with water and the pH is regulated with sulfuric acid to obtain ascorbate phosphate.

Filtration and pH Regulation: The ascorbate phosphate is filtered through a microtubule-type dynamic membrane. The filtrate is then added to a reaction kettle, and sodium hydroxide solution is added dropwise to regulate the pH while controlling the reaction temperature and time.

Final Filtration and Drying: The sodium ascorbyl phosphate is filtered through a roll-type nanofiltration membrane filter, followed by activated carbon filtration.

化学反応の分析

アスコルビン酸ナトリウムリン酸塩は、さまざまな化学反応を起こします。

酸化: 抗酸化剤として作用し、フリーラジカルを中和し、酸化ストレスを軽減します。

還元: 皮膚中のホスファターゼ酵素の存在下で、アスコルビン酸に還元されます。

置換: リン酸基が他の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件: 一般的な試薬には、水酸化ナトリウム、硫酸、トリメタリン酸ナトリウムなどがあります。反応は通常、制御されたpHと温度条件下で行われます。

科学的研究の応用

Cosmetic Applications

Polyglycerin-3 is widely used in cosmetic formulations due to its emollient and stabilizing properties. It serves as an effective moisturizer and enhances the stability of emulsions.

Moisturizing Agent

This compound is known for its ability to retain moisture without leaving a sticky residue. It can be incorporated into various formulations including lotions, creams, and gels. Its hydrophilic nature allows it to bind water molecules effectively.

Emulsion Stabilizer

The compound improves the stability of oil-in-water and water-in-oil emulsions. It is particularly beneficial in formulations like:

- Creams

- Lotions

- Foundations

- Cleansers

A study demonstrated that this compound significantly enhances the stability of cosmetic emulsions compared to traditional moisturizers .

Pharmaceutical Applications

This compound has been explored for its potential in drug delivery systems, particularly in solid lipid nanoparticles (SLNs).

Drug Delivery Systems

Research indicates that polyglycerin esters can be utilized as lipid matrices for SLNs, which are advantageous for delivering lipophilic active pharmaceutical ingredients (APIs). For instance, dexamethasone-loaded SLNs exhibited high entrapment efficiency and stable release profiles when formulated with polyglycerin esters .

Antimicrobial Properties

This compound has shown promising antimicrobial effects, making it a candidate for preservative-free formulations.

Antimicrobial Efficacy

A study revealed that this compound could reduce the need for chemical preservatives while maintaining effective antimicrobial resistance against bacteria and fungi. This property is particularly valuable in skincare products where minimizing skin irritation is crucial .

Food Industry Applications

In the food sector, this compound is recognized as a safe plasticizer in food contact materials.

Food Safety

The European Food Safety Authority (EFSA) has concluded that polyglycerin can be safely used in food packaging at specified concentrations, highlighting its versatility beyond cosmetics and pharmaceuticals .

Safety Profile

The safety assessment of this compound indicates low irritation potential and non-genotoxicity at relevant concentrations. Studies involving acute eye irritation tests showed reversible effects after exposure, supporting its safety for topical applications .

Case Studies

作用機序

アスコルビン酸ナトリウムリン酸塩は、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルを消去し、酸化ストレスを軽減し、細胞損傷を防ぎます。

コラーゲン合成: コラーゲン産生を促進し、肌の弾性を向上させ、しわを減らします。

光保護: 紫外線放射に対する肌の防御を強化し、日焼けや光老化を防ぎます。

分子標的と経路: フリーラジカルと活性酸素種を標的とし、コラーゲン合成経路に関与しています

6. 類似化合物の比較

アスコルビン酸ナトリウムリン酸塩は、他のビタミンC誘導体と比較されます。

アスコルビン酸: アスコルビン酸は、アスコルビン酸ナトリウムリン酸塩よりも強力ですが、安定性が劣ります。酸化されやすく、肌の刺激を引き起こす可能性があります。

アスコルビン酸マグネシウムリン酸塩: この化合物は安定しており、刺激も少ないですが、肌への浸透率は低いです。

アスコルビルパルミテート: この脂溶性型のビタミンCは安定していますが、水性製剤では効果が低いです。

テトラヘキシルデシルアスコルベート: これは、安定した油溶性型のビタミンCであり、肌への浸透率が高いですが、アスコルビン酸ほど強力ではありません .

アスコルビン酸ナトリウムリン酸塩は、その安定性、有効性、および敏感肌への適合性により際立っており、スキンケア製品における貴重な成分となっています。

類似化合物との比較

Sodium ascorbyl phosphate is compared with other vitamin C derivatives:

Ascorbic Acid: Ascorbic acid is more potent but less stable compared to sodium ascorbyl phosphate. It is prone to oxidation and can cause skin irritation.

Magnesium Ascorbyl Phosphate: This compound is also stable and less irritating but is less effective in penetrating the skin.

Ascorbyl Palmitate: This lipid-soluble form of vitamin C is stable but less effective in water-based formulations.

Tetrahexyldecyl Ascorbate: This is a stable, oil-soluble form of vitamin C that is effective in penetrating the skin but is less potent than ascorbic acid .

Sodium ascorbyl phosphate stands out due to its stability, effectiveness, and suitability for sensitive skin, making it a valuable ingredient in skincare products.

生物活性

Polyglycerin-3 (PG-3) is a polyol compound derived from glycerin, characterized by its hydrophilic nature and multiple hydroxyl groups. This compound has garnered attention in various fields, particularly in cosmetics, pharmaceuticals, and food industries, due to its biological activity and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its absorption, distribution, metabolism, excretion (ADME), toxicity studies, and potential applications.

This compound has a relatively low molecular weight (~240 g/mol) and high water solubility (> 1000 g/L), making it suitable for various applications. Its hydrophilic character limits passive diffusion across biological membranes, which influences its bioavailability and pharmacokinetics .

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Studies indicate that this compound is absorbed primarily through the gastrointestinal tract. In a study involving Sprague-Dawley rats, over 90% of orally administered this compound was absorbed .

Distribution: Once absorbed, the extracellular concentration of this compound is expected to exceed intracellular concentrations. Its low vapor pressure suggests minimal pulmonary absorption .

Metabolism: Notably, this compound appears to be non-metabolized in rats. Thin-layer chromatography (TLC) analysis revealed that the compound excreted in urine had the same retention factor as the solvent used in the analysis, indicating no metabolic alteration .

Excretion: The majority of this compound is excreted unchanged in urine (approximately 88.3% in non-cannulated rats), with minimal amounts found in feces and carcass .

Toxicity Studies

This compound has been subjected to various toxicity assessments:

- Acute Toxicity: The acute oral LD50 value for this compound was determined to be greater than 2000 mg/kg body weight in Wistar rats, indicating low toxicity . No significant clinical abnormalities were observed during these studies.

- Irritation Studies: In ocular irritation tests on rabbits, mild conjunctival irritation was noted; however, these effects were reversible within 48 hours .

- Sensitization Tests: In guinea pig maximization tests involving polyglycerol mixtures containing this compound, no sensitization was observed .

Case Studies and Applications

This compound is utilized in various formulations due to its moisturizing properties and safety profile. It has been shown to enhance the antimicrobial efficacy of preservatives when used in combination with them. For instance, formulations containing this compound demonstrated excellent resistance to microbial growth while minimizing skin irritation compared to those relying solely on chemical preservatives .

Table 1: Summary of Toxicity Studies on this compound

特性

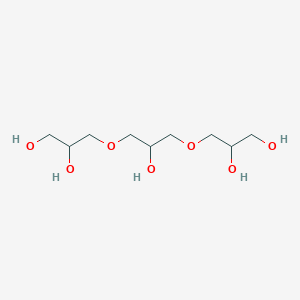

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。